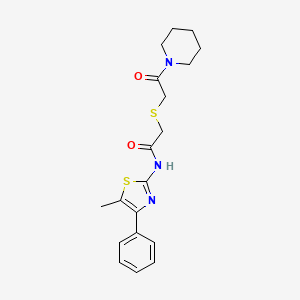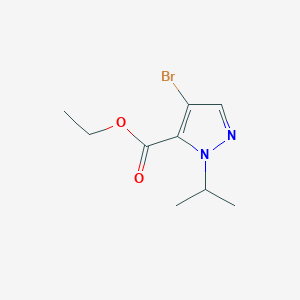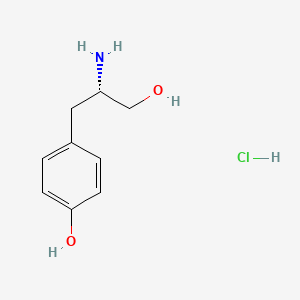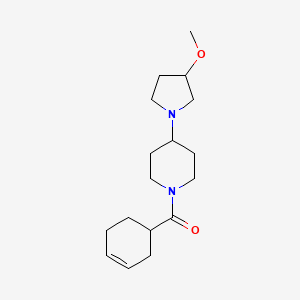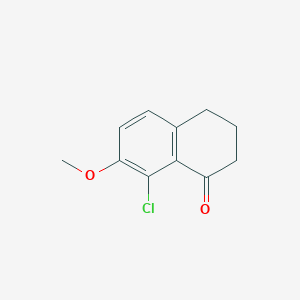
8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, also known as TAN-67, is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. It was first synthesized in 1994 by researchers at the University of Arizona and has since been studied extensively for its potential applications in scientific research.
科学的研究の応用
Synthesis of Heterocycles
This compound can be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles show unique biological activities and are valuable in drug research and development .
Anti-Tumor and Anti-Inflammatory Activities
Derivatives of 3,4-dihydronaphthalen-1 (2 H)-one (DHN), which “8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one” could potentially be a part of, have been used as novel allergic and inflammatory responses modifiers . They also exhibit anti-tumor activities .
Inhibitors of Retinoic Acid Metabolizing Enzymes
These DHN derivatives can potentially act as inhibitors of retinoic acid (RA)-metabolizing enzymes . This makes them potential candidates for the treatment of skin diseases and cancer .
Fragment-Based Covalent Ligand Discovery
This compound can be used as a “scout” fragment in fragment-based covalent ligand discovery . This process is used in the development of new drugs and therapeutic agents .
Targeted Protein Degradation
The compound can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . This is a novel approach in drug discovery that involves the degradation of disease-causing proteins in the body .
Synthesis of Alkaloids
Indole derivatives, which this compound could potentially be used to synthesize, are prevalent moieties present in selected alkaloids . Alkaloids have various biologically vital properties and are used in the treatment of different types of disorders in the human body .
特性
IUPAC Name |
8-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCQVGVXUWEVQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCCC2=O)C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2394437.png)
![7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B2394442.png)
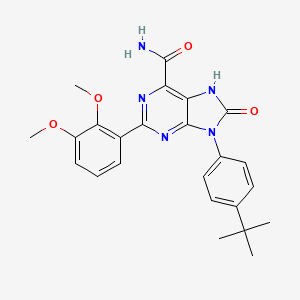
![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2394445.png)

